molecular formula C9H5BrN2O4 B1417067 Methyl 3-bromo-4-cyano-5-nitrobenzoate CAS No. 1805573-52-7

Methyl 3-bromo-4-cyano-5-nitrobenzoate

Cat. No.: B1417067
CAS No.: 1805573-52-7
M. Wt: 285.05 g/mol
InChI Key: HMAFEHRFGMMFNS-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyano-5-nitrobenzoate is a multifunctional aromatic ester featuring bromo, cyano, and nitro substituents on the benzene ring. These electron-withdrawing groups (EWGs) confer unique chemical reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its methyl ester group enhances solubility in organic solvents, while the nitro and cyano groups enable participation in nucleophilic substitution and cyclization reactions .

Properties

IUPAC Name

methyl 3-bromo-4-cyano-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-7(10)6(4-11)8(3-5)12(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAFEHRFGMMFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitration: The synthesis begins with the nitration of methyl benzoate to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Bromination: The nitrated product undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Cyanation: The final step involves the introduction of the cyano group. This can be done through a Sandmeyer reaction, where the bromo compound is treated with copper(I) cyanide in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of methyl 3-bromo-4-cyano-5-nitrobenzoate follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in methyl 3-bromo-4-cyano-5-nitrobenzoate can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as methyl 3-methoxy-4-cyano-5-nitrobenzoate.

    Reduction: Methyl 3-bromo-4-cyano-5-aminobenzoate.

    Hydrolysis: 3-bromo-4-cyano-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-bromo-4-cyano-5-nitrobenzoate is utilized in various fields of scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the design of novel materials with specific electronic and optical properties.

Mechanism of Action

The biological activity of methyl 3-bromo-4-cyano-5-nitrobenzoate and its derivatives is often attributed to their ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Table 1: Key Compounds with Substituent Differences
Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Similarity Score
Methyl 3-bromo-4-nitrobenzoate 126759-30-6 Br (3), NO₂ (4), COOMe (1) C₈H₆BrNO₄ 276.04 0.85
Methyl 3-bromo-5-cyano-4-nitrobenzoate 91983-31-2 Br (3), CN (5), NO₂ (4), COOMe (1) C₉H₅BrN₂O₄ 309.06 0.91
Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate 1219123-06-4 Br (3), NHCH₃ (4), NO₂ (5), COOMe (1) C₉H₉BrN₂O₄ 289.08 N/A
Ethyl 3-bromo-5-cyano-4-nitrobenzoate 87240-12-8 Br (3), CN (5), NO₂ (4), COOEt (1) C₁₀H₇BrN₂O₄ 299.08 N/A

Key Observations :

  • Positional Isomerism: The nitro and cyano groups' positions significantly alter reactivity. For example, Methyl 3-bromo-5-cyano-4-nitrobenzoate (CN at position 5) exhibits higher polarity than its isomer with CN at position 4 .
  • Functional Group Replacement: Replacing cyano with methylamino (as in 1219123-06-4) introduces basicity, enabling acid-base interactions in drug design .
  • Ester Group Impact : Ethyl esters (e.g., 87240-12-8) demonstrate lower solubility in polar solvents compared to methyl esters, affecting their utility in aqueous reactions .

Halogen-Substituted Analogues

Table 2: Halogen-Substituted Derivatives
Compound Name CAS Number Halogens (Positions) Molecular Formula Molecular Weight Key Applications
Methyl 3-bromo-5-fluoro-4-nitrobenzoate 1123171-93-6 Br (3), F (5), NO₂ (4), COOMe (1) C₈H₅BrFNO₄ 278.03 Fluorinated drug intermediates
Methyl 3-bromo-4-chloro-5-fluorobenzoate 1160574-62-8 Br (3), Cl (4), F (5), COOMe (1) C₈H₅BrClFO₂ 267.48 Pesticide synthesis

Key Observations :

  • Fluorine Substitution : The introduction of fluorine (e.g., 1123171-93-6) enhances metabolic stability and bioavailability in medicinal chemistry .
  • Chlorine vs. Nitro : Chlorine at position 4 (1160574-62-8) reduces electron density compared to nitro, altering electrophilic substitution patterns .

Nitro Group Variants

Table 3: Nitro Group Modifications
Compound Name CAS Number Nitro Position Molecular Formula Boiling Point (°C) Reactivity Notes
Methyl 4-bromo-3-nitrobenzoate 6307-87-5 NO₂ (3) C₈H₆BrNO₄ 305–310 Slower SNAr reactions due to meta-directing nitro
Methyl 3-bromo-4-cyano-5-nitrobenzoate N/A NO₂ (5) C₉H₅BrN₂O₄ >300 (decomposes) Enhanced electrophilicity at position 2 and 6

Key Observations :

  • Nitro at Position 3 : In 6307-87-5, the nitro group deactivates the ring, reducing reactivity toward electrophiles .
  • Nitro at Position 5: In the target compound, the nitro group at position 5 synergizes with cyano at 4, creating a highly electron-deficient aromatic system suitable for coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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